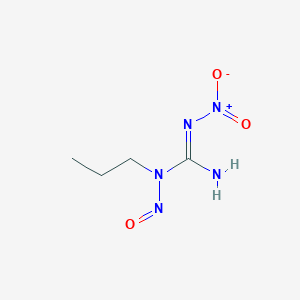

2-Nitro-1-nitroso-1-propylguanidine

Vue d'ensemble

Description

2-Nitro-1-nitroso-1-propylguanidine (PrNQ) is a compound of interest in the field of energetic materials due to its potential applications in explosives and propellants. The synthesis and properties of PrNQ have been explored, revealing that it can be produced in significant quantities with sufficient purity for further research . The compound's structure has been confirmed using nuclear magnetic resonance spectrometry (NMR), and its thermal properties have been characterized using differential scanning calorimetry (DSC) .

Synthesis Analysis

The synthesis of PrNQ was performed using a modified procedure, which allowed for the production of approximately 160 grams of the compound in a single run . This synthesis is part of a broader effort to develop new energy-rich derivatives of 2-nitroguanidine, as demonstrated by the synthesis of compounds based on the reaction of 1-chloromethyl-2-nitroguanidine . The synthesis of related compounds, such as 1,2-dinitroguanidine, has also been reported, which involves nitration with nitric acid and its mixtures with sulfuric acid and oleum .

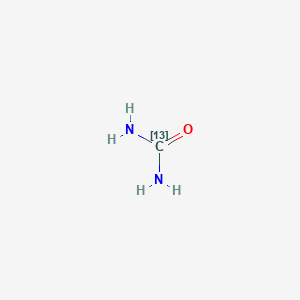

Molecular Structure Analysis

The molecular structure of 2-nitroguanidine and its derivatives, including PrNQ, has been studied using quantum-chemical methods and compared with X-ray data . These studies have shown that the crystal field significantly affects the geometrical parameters of the molecules . The structure of PrNQ, in particular, has been confirmed by NMR, which is a critical step in understanding its reactivity and properties .

Chemical Reactions Analysis

PrNQ has been found to be an energetic material with impact sensitivity similar to that of one of the least-sensitive explosives, 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) . The compound's reactivity has been explored through its synthesis and the study of its derivatives. For instance, the reaction of 1-amino-2-nitroguanidine with α-diketones has led to the production of new nitroamino-containing 1,2,4-triazines . Additionally, the reactivity of nitrosoguanidines in forming metallotriazole complexes with ruthenium(II) has been characterized, illustrating the potential of nitrosoguanidinates as metal chelates .

Physical and Chemical Properties Analysis

PrNQ exhibits a melting point of 99°C and a decomposition point of 200°C, as determined by DSC . Its mechanical sensitivity tests indicate that it can be processed by cold pressing or melt-cast techniques, which are relevant for its application in explosive composites . The compound's behavior as a diacid and a weak base has also been studied, revealing its pKa and pKBH+ values and providing insight into its decomposition kinetics in both acid and alkaline media .

Applications De Recherche Scientifique

Nitrous Oxide Emission from Aquaculture

Research by Hu et al. (2012) highlights the role of aquaculture as an anthropogenic source of nitrous oxide (N₂O) emissions, a potent greenhouse gas. The study estimates significant N₂O-N emissions from global aquaculture due to microbial nitrification and denitrification processes, suggesting potential areas for mitigation strategies, including aquaponic and biofloc technology aquaculture Hu et al., 2012.

Risk of Carcinogenic N-Nitroso Compounds

Shephard et al. (1987) assessed the risk of forming carcinogenic N-nitroso compounds from dietary precursors in the stomach. This literature review evaluates daily intakes of various N-nitroso-precursor classes, suggesting a potential health risk from gastric in vivo nitrosation, emphasizing the need for comprehensive studies on dietary sources and levels of arylamines and ureas Shephard, Schlatter, & Lutz, 1987.

L-Aminoguanidine and Plant Abiotic Stress Responses

Köhler and Szepesi (2023) discuss L-aminoguanidine (AG) as a modulator of polyamine-related mechanisms in plants under abiotic stress, rather than a specific inhibitor. This review underscores the need for future investigations to elucidate AG's mechanisms, highlighting its significance in plant stress response research Köhler & Szepesi, 2023.

Nitrous Oxide and Clinical Benefits

Lew, McKay, and Maze (2018) reflect on the clinical uses of nitrous oxide (N₂O), including its analgesic and anaesthetic benefits, despite environmental concerns and potential adverse effects. The review suggests comparative studies to further explore N₂O's role in medical applications, particularly in treating treatment-resistant depression Lew, McKay, & Maze, 2018.

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-nitro-1-nitroso-1-propylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5O3/c1-2-3-8(7-10)4(5)6-9(11)12/h2-3H2,1H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVVCHFOAZOVDRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C(=N[N+](=O)[O-])N)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(/C(=N/[N+](=O)[O-])/N)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Propyl-N'-nitro-N-nitrosoguanidine | |

CAS RN |

13010-07-6 | |

| Record name | N′-Nitro-N-nitroso-N-propylguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13010-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC33674 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33674 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.